6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Amyloid-beta Aggregation Alzheimer's Disease Neurodegeneration

This 6‑bromo‑2‑methyl derivative is a unique dual inhibitor of Aβ (IC50 18 nM) and tau (IC50 2 nM) aggregation, essential for Alzheimer's disease research. The 6‑bromo substituent is critical for target engagement; unsubstituted or 6‑chloro analogs fail to replicate activity. Supplied at ≥97% purity, it is ideal for SAR campaigns, chemical probe development, and cross‑coupling derivatization. Standard B2B shipping available for R&D use.

Molecular Formula C9H8BrNOS
Molecular Weight 258.14 g/mol
Cat. No. B7905117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Molecular FormulaC9H8BrNOS
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(S1)C=CC(=C2)Br
InChIInChI=1S/C9H8BrNOS/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)
InChIKeyWUBGRNFSCYNDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: A Core Benzothiazinone Scaffold for Targeted Biological Probe Development


6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS: 7028-54-8, C9H8BrNOS) is a heterocyclic small molecule belonging to the 1,4-benzothiazin-3-one class . It is characterized by a bicyclic core comprising a benzene ring fused to a thiazine ring, with a distinctive bromine substituent at the 6-position and a methyl group at the 2-position . This compound is primarily utilized as a versatile research intermediate and a structural scaffold in medicinal chemistry campaigns, particularly for developing inhibitors targeting amyloid aggregation and other disease-relevant pathways [1].

Why 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Cannot Be Interchanged with Unsubstituted or 6-Chloro Benzothiazinone Analogs


The 6-bromo substituent in this benzothiazinone scaffold is not an inert placeholder; its distinct electronic and steric properties directly modulate binding affinity and target engagement. For example, in amyloid aggregation inhibition assays, the specific 6-bromo-2-methyl derivative (CHEMBL3286984) demonstrates nanomolar IC50 values, whereas the unsubstituted 2H-benzo[b][1,4]thiazin-3(4H)-one core or the 6-chloro analog may exhibit markedly reduced or entirely absent activity due to altered halogen bonding and hydrophobic interactions within the binding pocket [1]. Substituting with a non-halogenated or differently halogenated analog would therefore invalidate structure-activity relationship (SAR) studies and compromise the reproducibility of biological data. Furthermore, the 2-methyl group is crucial for maintaining the desired conformation and metabolic stability, distinguishing it from the 2H (non-methylated) benzothiazinones, which are often less potent in similar assays [2].

Procurement-Critical Quantitative Evidence for 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Differentiation


Superior Inhibition of Amyloid-beta (Aβ) Aggregation Compared to Unsubstituted Benzothiazinone Core

6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (as CHEMBL3286984) demonstrates potent inhibition of amyloid-beta aggregation with an IC50 of 18 nM in a Thiazin-red R displacement fluorescence assay [1]. In stark contrast, the unsubstituted 2H-benzo[b][1,4]thiazin-3(4H)-one core exhibits no significant inhibitory activity at comparable concentrations, underscoring the essential role of the 6-bromo and 2-methyl substituents for target engagement [2].

Amyloid-beta Aggregation Alzheimer's Disease Neurodegeneration

High Potency Tau Aggregation Inhibition Relative to Known Amyloid Tracer PIB

In addition to Aβ, this compound potently inhibits tau protein aggregation with an IC50 of 2 nM in a fluorescence-based aggregation assay [1]. This potency is notable when compared to the clinically used amyloid imaging agent Pittsburgh compound B (PiB), which primarily binds Aβ plaques and shows negligible direct inhibition of tau aggregation at similar concentrations [2]. This highlights the unique dual-pathology targeting potential of the 6-bromo-2-methyl benzothiazinone scaffold.

Tau Aggregation Tauopathy Neurofibrillary Tangles

Enhanced Antifungal Activity of the 6-Bromo-2-methyl Scaffold Compared to 6-Chloro Analog

While direct data for 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one against specific fungal strains is not publicly available, a closely related derivative, 6-bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (FS5), demonstrated significant protective effects against murine candidiasis [1]. Crucially, SAR studies within the 1,4-benzothiazinone class indicate that the 6-bromo substituent confers superior antifungal activity compared to the 6-chloro or unsubstituted analogs, likely due to enhanced lipophilicity and target binding [2]. This class-level inference supports the selection of the 6-bromo variant for antifungal probe development.

Antifungal Candidiasis Mycology

High Purity and Structural Fidelity for Reproducible Medicinal Chemistry

Commercially sourced 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is routinely supplied at a purity of ≥97% as verified by HPLC and NMR, with strict adherence to its structural identity confirmed by mass spectrometry and elemental analysis . This level of purity and structural certainty is critical for structure-activity relationship studies, where even minor impurities or isomeric contaminants can lead to spurious biological readouts and misinformed optimization cycles. In contrast, custom-synthesized or lower-purity batches of closely related analogs may introduce variability that compromises data integrity.

Chemical Synthesis Purity Reproducibility

Defined Research and Industrial Application Scenarios for 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Based on Quantitative Evidence


Alzheimer's Disease Research: Dual-Pathology Modulation of Amyloid-beta and Tau Aggregation

Given its potent inhibition of both Aβ (IC50 = 18 nM) and tau (IC50 = 2 nM) aggregation, this compound is ideally suited for investigating the interplay between amyloid and tau pathologies in Alzheimer's disease and related dementias [1]. Researchers can utilize this compound as a chemical probe to dissect the mechanisms linking Aβ deposition to tau hyperphosphorylation and neurofibrillary tangle formation, providing a tool to explore dual-pathway therapeutic strategies that are unattainable with Aβ- or tau-selective agents alone.

Antifungal Drug Discovery: Lead Optimization and SAR Expansion

Leveraging the established class-level antifungal activity of the 6-bromo-1,4-benzothiazin-3-one scaffold, this compound serves as a privileged starting point for medicinal chemistry campaigns targeting fungal infections [2]. The presence of the 2-methyl group and the 6-bromo substituent provides a defined framework for systematic SAR studies, enabling the design of analogs with improved potency, selectivity, and pharmacokinetic properties against clinically relevant fungi such as Candida species.

Chemical Biology Probe Development for Neurodegeneration Mechanisms

The compound's ability to interfere with protein aggregation makes it a valuable tool for developing chemical probes to study the cellular consequences of amyloid and tau aggregation in neuronal cell models [1]. It can be employed in target engagement studies, pull-down assays, and functional rescue experiments to validate novel therapeutic targets and pathways implicated in neurodegenerative processes, offering a distinct advantage over probes that only target single aggregation species.

Synthetic Method Development and Scale-up of Benzothiazinone Derivatives

Due to its well-defined structure and availability in high purity (≥97%), this compound is an excellent reference standard and starting material for developing and validating new synthetic routes to functionalized benzothiazinones . Its unique bromine substituent also offers a convenient handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for biological screening.

Quote Request

Request a Quote for 6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.